4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound notable for its potential pharmacological applications. This compound features a bromine atom, a benzofuran moiety, and a benzamide structure, which contribute to its biological activity. It is particularly of interest in medicinal chemistry due to its potential as an inhibitor in various biological pathways.
The compound has been referenced in several scientific studies and patents, particularly in the context of its synthesis and biological evaluation. Notably, it has been explored for its properties as a fibroblast growth factor receptor-1 inhibitor, which is significant for treating certain types of cancer .
This compound falls under the classification of benzamide derivatives, which are known for their diverse biological activities, including anticancer properties. The presence of the bromine atom and the benzofuran ring enhances its structural complexity and potentially its biological efficacy.
The synthesis of 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multiple steps, including:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Key structural data includes:
The compound can undergo several chemical reactions typical for benzamide derivatives:
These reactions are generally facilitated under mild conditions to prevent degradation of sensitive functional groups within the molecule .
The mechanism of action for 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide primarily involves its interaction with fibroblast growth factor receptor-1. Upon binding to this receptor:
Experimental data indicate that this compound shows significant inhibitory activity against non-small cell lung cancer cell lines, suggesting its potential as an anticancer agent .
Characterization techniques such as infrared spectroscopy (IR), NMR spectroscopy, and high-performance liquid chromatography (HPLC) are essential for determining these properties accurately .
The primary applications of 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide include:
The compound 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is named according to IUPAC substitutive nomenclature rules. Its structure integrates two aromatic systems connected via an amide bond. The parent heterocycle is 1-benzofuran, prioritized due to its higher structural complexity over the benzamide moiety. The benzofuran ring is numbered with the oxygen at position 1, placing the methyl group at C3 and the 4-methylbenzoyl substituent at C2 [3] [7].
The benzamide component is designated as N-substituted, with the benzofuran-5-yl group attached to the nitrogen. The prefix "4-bromo" specifies bromine substitution at the para-position of the benzoyl ring. Prioritization follows hierarchical rules:
The systematic name reflects this prioritization:Parent: 1-BenzofuranC3 substituent: MethylC2 substituent: (4-Methylphenyl)carbonyl (4-methylbenzoyl)C5 substituent: 4-Bromobenzamide
Rationale: The benzofuran core takes precedence, with C5 hosting the nitrogen-linked benzamide group. The 4-methylbenzoyl at C2 is named as a ketone substituent [3] [7].
This compound belongs to a hybrid scaffold merging benzamide and benzofuran pharmacophores, classified as a 2,3,5-trisubstituted benzofuran derivative with an N-arylbenzamide group. Key structural features include:
Table 1: Representative Benzofuran-Benzamide Hybrids
Compound Name | Molecular Formula | Key Substituents | Molecular Weight | |
---|---|---|---|---|
4-Bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide* | C₂₄H₁₈BrNO₃ | C3-Methyl, C2-(4-methylbenzoyl), C5-(4-bromobenzamide) | 448.32 | |
4-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide | C₂₅H₂₁NO₄ | C6-Benzamide, C2-(4-methylbenzoyl) | 399.40 | [7] |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide | C₁₉H₁₇NO₃ | C6-Acetamide, C2-(4-methylbenzoyl) | 307.35 | [3] |
* Primary compound of interest; molecular weight calculated based on analogous structures.
The amide bond (-NHCO-) bridges the benzofuran C5 and 4-bromobenzene, creating a conjugated system that influences electronic properties. This scaffold is prevalent in medicinal chemistry due to its potential bioactivity, as benzofurans offer metabolic stability, while benzamides serve as enzyme-binding motifs [8].
Bromine position significantly alters the compound’s properties. In this molecule, bromine resides at the para-position of the terminal benzamide ring (not on the benzofuran core). Key isomers include:
Table 2: Impact of Bromine Position on Molecular Properties
Bromine Position | Example Compound | Molecular Formula | Key Distinguishing Feature |
---|---|---|---|
Benzamide para (C4) | 4-Bromo-N-[...]benzamide (target) | C₂₄H₁₈BrNO₃ | Enhanced conjugation; dipole ~5.2 D (calc.) |
Benzamide meta | 3-Bromo-N-[...]benzamide | C₂₄H₁₈BrNO₃ | Altered dipole (~4.8 D); steric clash risk |
Benzofuran C5 | N-[5-bromo-3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide | C₂₄H₁₈BrNO₃ | Bromine hinders amide rotation |
Isomerism affects physicochemical parameters:
This isomer’s design leverages para-bromine for optimal electronic modulation without destabilizing the amide linkage—a strategy observed in bioactive benzofuran-benzamide hybrids targeting enzyme inhibition [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1